molecular formula C11H14ClNO2 B3861995 N-(5-chloro-2-methoxyphenyl)-2-methylpropanamide

N-(5-chloro-2-methoxyphenyl)-2-methylpropanamide

Cat. No.: B3861995
M. Wt: 227.69 g/mol
InChI Key: PZCQMUMKJOTUOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylpropanamide involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C8H10ClNO3S . The average mass is 235.688 Da and the monoisotopic mass is 235.006989 Da . The compound crystallizes in the monoclinic space group C2/c .


Chemical Reactions Analysis

The chemical reactions of this compound involve N–H···O/O–H···O/C–H···O hydrogen bonds as well as other non-covalent associations . These weak interactions combined, the compounds displayed 1D–3D structures .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 350.0±52.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 59.5±3.0 kJ/mol, flash point of 165.5±30.7 °C, and index of refraction of 1.578 .

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-2-methylpropanamide works by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn improves mood and reduces cravings. This compound also acts as an antagonist at nicotinic acetylcholine receptors, which further reduces the rewarding effects of nicotine.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-7(2)11(14)13-9-6-8(12)4-5-10(9)15-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCQMUMKJOTUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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